
Acetic acid, ((4-methoxy-9-acridinyl)thio)-, hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, ((4-methoxy-9-acridinyl)thio)-, hydrazide is a chemical compound with the molecular formula C16H15N3O2S It is known for its unique structure, which includes an acridine moiety, a methoxy group, and a thioacetic acid hydrazide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((4-methoxy-9-acridinyl)thio)-, hydrazide typically involves the following steps:
Formation of 4-methoxy-9-acridinylthioacetic acid: This intermediate is synthesized by reacting 4-methoxyacridine with thioacetic acid under controlled conditions.
Hydrazide Formation: The intermediate is then treated with hydrazine hydrate to form the final product, this compound.
The reaction conditions, such as temperature, solvent, and reaction time, are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes using larger reactors, optimizing reaction conditions for bulk production, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product.
化学反応の分析
Types of Reactions
Acetic acid, ((4-methoxy-9-acridinyl)thio)-, hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thio group to a thiol or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced derivatives.
科学的研究の応用
Acetic acid, ((4-methoxy-9-acridinyl)thio)-, hydrazide has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its acridine moiety, which is known for its DNA intercalating properties.
Industry: It may be used in the development of new materials or as a precursor for other industrially relevant compounds.
作用機序
The mechanism of action of acetic acid, ((4-methoxy-9-acridinyl)thio)-, hydrazide involves its interaction with molecular targets such as DNA. The acridine moiety can intercalate into DNA, disrupting its structure and function. This can lead to inhibition of DNA replication and transcription, making it a potential candidate for anticancer therapies. Additionally, the thioacetic acid hydrazide group may interact with various enzymes and proteins, further contributing to its biological activity.
類似化合物との比較
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent cationic dye.
Proflavine: Another acridine derivative with antibacterial and antiseptic properties.
Mitoxantrone: A synthetic anthracenedione with structural similarities to acridine compounds, used in cancer treatment.
Uniqueness
Acetic acid, ((4-methoxy-9-acridinyl)thio)-, hydrazide is unique due to its combination of an acridine moiety, a methoxy group, and a thioacetic acid hydrazide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
CAS番号 |
129885-04-7 |
|---|---|
分子式 |
C16H15N3O2S |
分子量 |
313.4 g/mol |
IUPAC名 |
2-(4-methoxyacridin-9-yl)sulfanylacetohydrazide |
InChI |
InChI=1S/C16H15N3O2S/c1-21-13-8-4-6-11-15(13)18-12-7-3-2-5-10(12)16(11)22-9-14(20)19-17/h2-8H,9,17H2,1H3,(H,19,20) |
InChIキー |
FRRWNXKSYQGFBV-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC2=C(C3=CC=CC=C3N=C21)SCC(=O)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





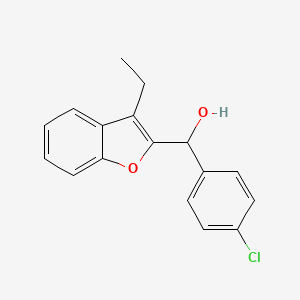
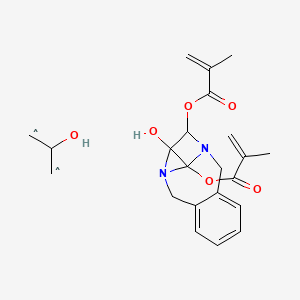
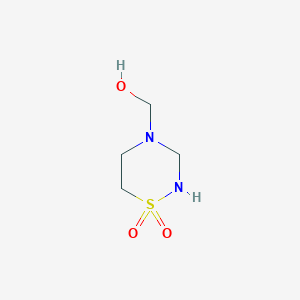
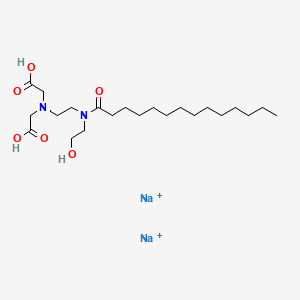

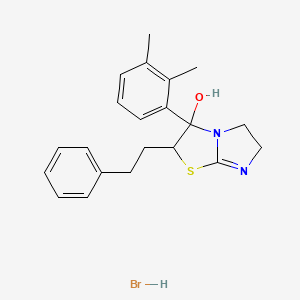

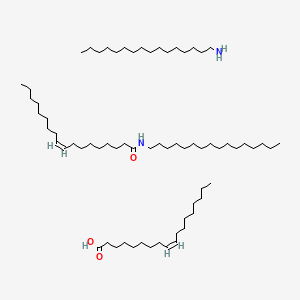
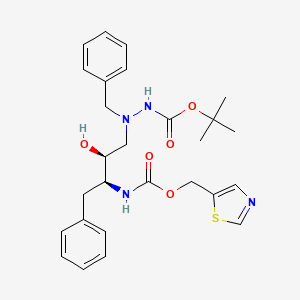
![[(6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl] N-[[4-(trifluoromethoxy)phenyl]methyl]carbamate](/img/structure/B12704286.png)
![3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol;3-(2-methoxyphenoxy)propane-1,2-diol;hydrochloride](/img/structure/B12704289.png)
